molecular formula C10H8N2O3 B1469331 2-Nitro-4-propionylbenzonitrile CAS No. 889856-61-5

2-Nitro-4-propionylbenzonitrile

Cat. No. B1469331
Key on ui cas rn: 889856-61-5
M. Wt: 204.18 g/mol
InChI Key: MYJQHYYFXAYNQZ-UHFFFAOYSA-N
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Patent
US08049006B2

Procedure details

2-nitro-4-propionylbenzonitrile (5g) was suspended in acetic acid (15 ml), then water (5 ml) and concentrated sulfuric acid (5 ml) were added and the mixture was stirred at 110° C. for 6 hours 30 minutes. The reaction solution was gradually cooled down to room temperature, then water and a 5N aqueous sodium hydroxide solution were added, and the mixture was extracted with ethyl acetate. Next, the organic layer was extracted with water and 5N sodium hydroxide aqueous solution, then the obtained aqueous layer was adjusted by 50% sulfuric acid to pH 1. The resulting mixture was extracted with ethyl acetate. The obtained organic layer was concentrated in vacuo. Toluene was added to the concentrated residue which was then concentrated in vacuo to obtain a crude product of the title compound (4.6 g). The compound was used for the next process without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([C:12](=[O:15])[CH2:13][CH3:14])[CH:9]=[CH:8][C:5]=1[C:6]#N)([O-:3])=[O:2].[OH2:16].S(=O)(=O)(O)O.[OH-:22].[Na+]>C(O)(=O)C>[N+:1]([C:4]1[CH:11]=[C:10]([C:12](=[O:15])[CH2:13][CH3:14])[CH:9]=[CH:8][C:5]=1[C:6]([OH:22])=[O:16])([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(CC)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 6 hours 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was gradually cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Next, the organic layer was extracted with water and 5N sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Toluene was added to the concentrated residue which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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